molecular formula C23H21BrN4O6 B301796 N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide

N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B301796
M. Wt: 529.3 g/mol
InChI Key: QBWQCOWKVDTUEY-RAWMCFOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide, commonly known as BNF-1, is a novel compound that has gained significant interest in the scientific community due to its potential applications in drug development. BNF-1 is a hydrazone derivative of 2-(2,6-dimethylphenoxy)acetic acid, which has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of BNF-1 is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. BNF-1 has also been shown to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation. Additionally, BNF-1 has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BNF-1 has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to possess antitumor and antimicrobial properties. BNF-1 has been shown to inhibit the activity of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins. BNF-1 has also been shown to inhibit the production of NO, which is a key mediator of inflammation. Additionally, BNF-1 has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNF-1 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. BNF-1 has also been shown to possess antimicrobial and antitumor properties, which may have potential applications in the treatment of infectious diseases and cancer. However, one of the main limitations of BNF-1 is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the research and development of BNF-1. One possible direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another possible direction is the development of new formulations or delivery systems to improve the solubility and bioavailability of BNF-1. Additionally, further research is needed to fully understand the mechanism of action of BNF-1 and its potential applications in the treatment of various diseases. Finally, the potential toxicity and pharmacokinetic properties of BNF-1 need to be further studied to ensure its safety and efficacy in vivo.
Conclusion:
In conclusion, BNF-1 is a novel compound that has shown promising results in various pharmacological studies. BNF-1 possesses potent anti-inflammatory, analgesic, and antipyretic effects, and has also been shown to possess antimicrobial and antitumor properties. However, further research is needed to fully understand the mechanism of action of BNF-1 and its potential applications in the treatment of various diseases. The optimization of the synthesis method and the development of new formulations or delivery systems may also improve the solubility and bioavailability of BNF-1.

Synthesis Methods

The synthesis of BNF-1 involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with 2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethylamine in the presence of a suitable coupling agent. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield BNF-1. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BNF-1 has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor and antimicrobial properties. BNF-1 has been tested in various animal models, including rats and mice, and has shown promising results in reducing inflammation and pain. BNF-1 has also been tested in vitro against various microorganisms, including bacteria and fungi, and has shown potent antimicrobial activity.

properties

Product Name

N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide

Molecular Formula

C23H21BrN4O6

Molecular Weight

529.3 g/mol

IUPAC Name

N-[(Z)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C23H21BrN4O6/c1-14-4-3-5-15(2)23(14)33-13-22(30)25-12-21(29)27-26-11-17-7-9-20(34-17)18-8-6-16(28(31)32)10-19(18)24/h3-11H,12-13H2,1-2H3,(H,25,30)(H,27,29)/b26-11-

InChI Key

QBWQCOWKVDTUEY-RAWMCFOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)N/N=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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